
(E)-N-(4-morpholinophenyl)-3-(4-propoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-morpholinophenyl)-3-(4-propoxyphenyl)acrylamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Tyrosine Kinase Inhibitors and Cancer Research
Compounds related to “(E)-N-(4-morpholinophenyl)-3-(4-propoxyphenyl)acrylamide” have been extensively studied for their role as tyrosine kinase inhibitors. For instance, 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides have been identified as potent pan-erbB tyrosine kinase inactivators, with derivatives showing promise in clinical trials for cancer treatment (Smaill et al., 2001). These compounds effectively inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.
Biochemical and Safety Aspects of Acrylamide
Acrylamide, a structural component of the compound , has been extensively reviewed for its chemistry, biochemistry, and safety (Friedman, 2003). This research is crucial for understanding the potential human health implications of exposure to acrylamide and related compounds, especially given its presence in various industrial applications and food products.
Neurotoxicity and Neuroprotective Effects
Studies have explored the neurotoxic effects of acrylamide and the potential neuroprotective effects of compounds such as epigallocatechin-3-gallate (EGCG) against acrylamide-induced damage (He et al., 2017). Understanding these effects is vital for developing strategies to mitigate the neurotoxic impact of acrylamide exposure.
Polymer Science and Corrosion Inhibition
Acrylamide derivatives have been synthesized and characterized for their potential use as corrosion inhibitors, demonstrating the versatility of these compounds in industrial applications (Abu-Rayyan et al., 2022). This research highlights the importance of structural analysis and modification in enhancing the functional properties of acrylamide derivatives for specific industrial uses.
Oxidative Stress and Apoptosis
The exploration of oxidative stress and apoptosis induced by acrylamide in various biological systems, along with the protective effects of dietary components such as fish oil and lycopene, provides insights into mechanisms of toxicity and potential interventions (Lakshmi et al., 2012). Such studies are essential for understanding the health implications of acrylamide and developing dietary strategies to reduce its impact.
Propriétés
IUPAC Name |
(E)-N-(4-morpholin-4-ylphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-15-27-21-10-3-18(4-11-21)5-12-22(25)23-19-6-8-20(9-7-19)24-13-16-26-17-14-24/h3-12H,2,13-17H2,1H3,(H,23,25)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDYFHLCNOCBGA-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
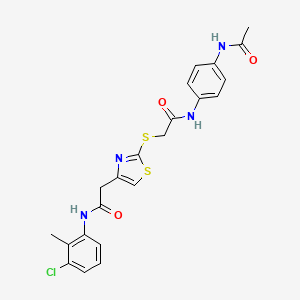
![2-((3-methoxypyrrolidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2551473.png)
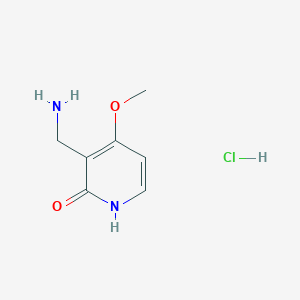
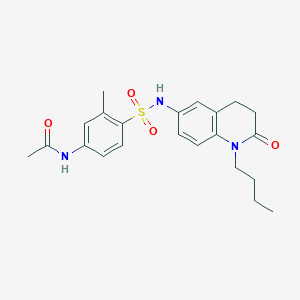
![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}methylene)malononitrile](/img/structure/B2551476.png)
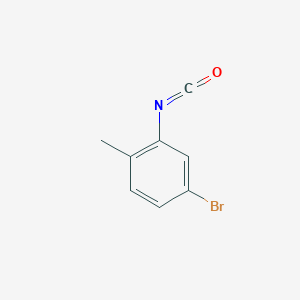
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2551478.png)
![1-(tetrahydro-2H-pyran-4-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2551480.png)
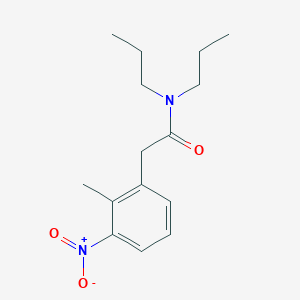
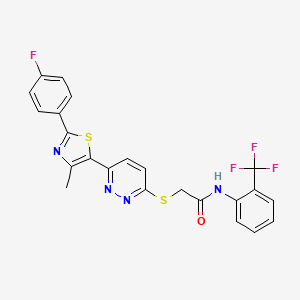
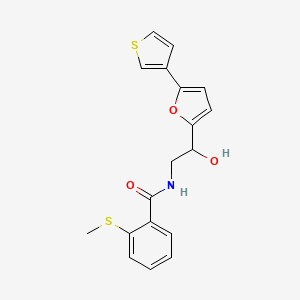
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2551489.png)
![1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione](/img/structure/B2551490.png)
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551491.png)
